molecular formula C22H22F2N4O B2543364 Azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone CAS No. 1251689-73-2

Azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone

Cat. No. B2543364
M. Wt: 396.442
InChI Key: UDQDQOHTISREOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is not directly detailed in the provided papers. However, the synthesis of related compounds can offer insight into potential methods. For instance, the synthesis of a new Azo-Schiff base derivative and its metal complexes is described, involving the coordination of metal ions with a ligand through nitrogen atoms of azomethine and azo groups . This suggests that similar nitrogen-containing groups in azepan-1-yl derivatives could be key sites for reaction and complex formation.

Molecular Structure Analysis

The molecular structure of azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is not explicitly analyzed in the provided papers. However, the structure of related Azo-Schiff base metal complexes has been investigated using various spectroscopic methods, revealing octahedral geometries for most complexes and square planar geometries for Pt(II) and Au(III) complexes . This indicates that the azepan-1-yl derivative could also exhibit complex geometries when forming compounds with metals.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone. However, the synthesis of triazolo-oxazepinones via aza-Wittig reactions suggests that azepan-1-yl derivatives could potentially undergo similar reactions involving nitrogen ylides . This could be relevant for the synthesis or modification of azepan-1-yl compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone are not described in the provided papers. Nonetheless, the high conductance values of the Azo-Schiff base metal complexes suggest that similar compounds could also exhibit significant electrical properties . Additionally, the coordination sites identified through FTIR results imply that the azepan-1-yl derivative might show specific binding characteristics when interacting with metals .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Formation of Fused-Ring Derivatives : Research has explored the synthesis of azepine derivatives and their structural characterization, highlighting their formation through reactions with other chemical entities. For example, studies have demonstrated the synthesis of 3-azepine derivatives by reacting pentafluoroaniline and heptafluoro-2-naphthylamine with acetophenone, showcasing their potential as building blocks for more complex chemical structures (Brooke & Matthews, 1988).

  • Novel Synthesis Approaches : There are innovative methods developed for the synthesis of azepine-tetrazoles, utilizing the Ugi four-component reaction modified with trimethylsilylazide, illustrating a novel approach to create fused azepine-tetrazole libraries, which could be pertinent for generating biologically relevant molecules (Nixey et al., 2002).

Biological Activity and Applications

  • Anticancer Properties : Naphthyridine derivatives, a class of compounds related to the specified chemical structure, have shown significant biological activities. A specific study on a novel naphthyridine compound (named 3u) found it induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting its potential as a therapeutic agent for melanoma treatment (Kong et al., 2018).

  • PKB Inhibitors for Cancer Therapy : Research on azepane derivatives has identified them as potent inhibitors of protein kinase B (PKB), a crucial player in cancer cell survival and proliferation. Structure-based optimization led to the development of novel compounds with significant inhibitory activity against PKB, presenting a promising avenue for cancer therapy (Breitenlechner et al., 2004).

Future Directions

The study of novel organic compounds like this one is an important area of research in chemistry and pharmacology. Future research could focus on synthesizing this compound, studying its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

azepan-1-yl-[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O/c1-14-6-8-16-20(27-15-7-9-18(23)19(24)12-15)17(13-25-21(16)26-14)22(29)28-10-4-2-3-5-11-28/h6-9,12-13H,2-5,10-11H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQDQOHTISREOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)F)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(4-((3,4-difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone

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